4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline
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Overview
Description
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline is a compound that belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. These compounds have garnered significant interest due to their unique bioisosteric properties and a wide spectrum of biological activities . The presence of the benzyl group and the aniline moiety in this compound further enhances its potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of tert-butylamidoxime and 4-aminobenzonitrile in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) as the solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of scintillating materials and dyestuffs.
Mechanism of Action
The mechanism of action of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral replication by targeting viral enzymes and proteins essential for the virus life cycle . The benzyl group enhances its binding affinity to these targets, thereby increasing its potency.
Comparison with Similar Compounds
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline can be compared with other 1,2,4-oxadiazole derivatives, such as:
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)aniline: Similar structure but with a phenyl group instead of a benzyl group.
4-(5-(3,5-Dimethylphenyl)-1,2,4-oxadiazol-3-yl)aniline: Contains a dimethylphenyl group, which may alter its biological activity and chemical properties.
4-(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)aniline: The presence of a chlorine atom can significantly impact its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(5-benzyl-1,2,4-oxadiazol-3-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGETHJBVZBOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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